molecular formula C5H7BrO B1279150 2-Bromocyclopent-2-enol CAS No. 86488-28-0

2-Bromocyclopent-2-enol

Cat. No.: B1279150
CAS No.: 86488-28-0
M. Wt: 163.01 g/mol
InChI Key: HVTLYEBHUKZJCL-UHFFFAOYSA-N
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Description

2-Bromocyclopent-2-enol is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of cyclopentene, featuring a bromine atom and a hydroxyl group attached to the cyclopentene ring

Biochemical Analysis

Biochemical Properties

2-Bromocyclopent-2-enol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further react with other biomolecules . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function and activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This compound can also impact gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids . The formation of these covalent adducts can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . Additionally, this compound can induce changes in gene expression by modifying the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell signaling pathways and gene expression . These effects are often observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules . This compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . Additionally, this compound can interact with cofactors such as NADPH, affecting their availability and utilization in metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, this compound can be taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . The localization of this compound within these compartments can impact its activity and the nature of its interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocyclopent-2-enol can be synthesized through several methods. One common approach involves the bromination of cyclopentene followed by hydrolysis. For instance, cyclopentene can be reacted with bromine in the presence of a solvent like carbon tetrachloride to form 2-bromocyclopentene. This intermediate can then be hydrolyzed using aqueous sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Bromocyclopent-2-enol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromocyclopent-2-enol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromocyclopent-2-enol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Uniqueness: 2-Bromocyclopent-2-enol is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclopentene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromocyclopent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTLYEBHUKZJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456504
Record name 2-bromo-cyclopent-2-enol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86488-28-0
Record name 2-bromo-cyclopent-2-enol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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